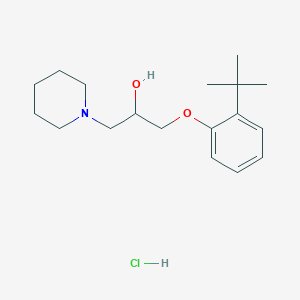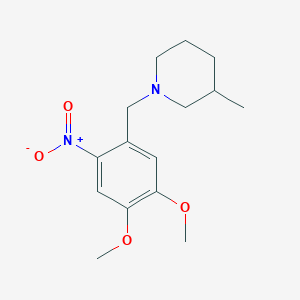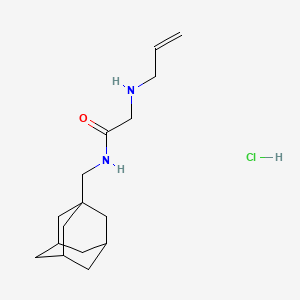
1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as tert-butylphenoxypropanolamine (TPA), is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. TPA has been studied extensively due to its ability to act as a selective beta-adrenergic agonist, which means it can activate specific receptors in the body that are involved in regulating heart rate, blood pressure, and other physiological processes.
Mecanismo De Acción
TPA works by selectively activating beta-adrenergic receptors in the body, which are involved in regulating the sympathetic nervous system. This leads to an increase in heart rate, cardiac output, and blood pressure, as well as an increase in metabolic rate and energy expenditure.
Biochemical and Physiological Effects:
In addition to its effects on the cardiovascular system, TPA has been shown to have a number of other biochemical and physiological effects. For example, TPA has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, which could have potential therapeutic implications for the treatment of diabetes and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TPA in lab experiments is its selectivity for beta-adrenergic receptors, which allows for more precise and targeted manipulation of physiological processes. However, TPA also has some limitations, including potential toxicity at high doses and the need for careful dosing and monitoring in animal studies.
Direcciones Futuras
There are several potential future directions for research on TPA, including further studies on its therapeutic potential in the treatment of cardiovascular disease, diabetes, and metabolic disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of TPA and its mechanisms of action. Finally, there may be opportunities to develop new compounds based on the structure of TPA that could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of TPA involves several steps, including the reaction of 1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochlorideenol with epichlorohydrin to form a 1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochlorideenol glycidyl ether intermediate. This intermediate is then reacted with piperidine and isopropylamine to yield TPA hydrochloride.
Aplicaciones Científicas De Investigación
TPA has been used in a variety of scientific research applications, including studies on cardiovascular disease, obesity, and metabolic disorders. In particular, TPA has been shown to have potential therapeutic effects in the treatment of hypertension, heart failure, and diabetes.
Propiedades
IUPAC Name |
1-(2-tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)16-9-5-6-10-17(16)21-14-15(20)13-19-11-7-4-8-12-19;/h5-6,9-10,15,20H,4,7-8,11-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXQKYWZNGECEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5864461 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)

![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)
![4-{4-[(E)-(3,4-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B4935867.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)
![N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935885.png)
![2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4935893.png)
![3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4935896.png)


![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)
![1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4935927.png)
